molecular formula C20H20N2O6 B2930252 Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate CAS No. 888469-00-9

Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate

Cat. No.: B2930252
CAS No.: 888469-00-9
M. Wt: 384.388
InChI Key: YBIUNDFZWLWSNN-UHFFFAOYSA-N
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Description

The compound “Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate” is a complex organic molecule that contains several functional groups. It has a benzofuran core, which is a type of aromatic heterocycle, and also contains carbamate and dimethoxyphenyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzofuran core, for example, is a versatile structure that can participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups .

Scientific Research Applications

Carcinogenicity Assessment

In a study assessing the carcinogenicity of various substances, including ethyl carbamate, scientists from 15 countries convened at the International Agency for Research on Cancer (IARC) to reevaluate the carcinogenicity of alcoholic beverages and ethyl carbamate. This reassessment was crucial in understanding the potential risks associated with these substances, including ethyl carbamate, a common contaminant in fermented foods and beverages (Baan et al., 2007).

Synthesis and Structural Analysis

Research on ethyl carbamate derivatives involves their synthesis and structural analysis. For instance, the alkaline hydrolysis of ethyl 2–(3–ethylsulfanyl–5–fluoro–1–benzofuran–2–yl) acetate led to the formation of compounds whose crystal structures were analyzed, providing insights into molecular interactions and properties (Choi et al., 2009).

Antioxidant and Antibacterial Properties

A study on the synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid highlighted the potential antioxidant and antibacterial properties of these compounds. The use of ethyl-(N′,N′-dimethylamino)propyl carbodiimide hydrochloride as a coupling agent in the synthesis process underlines the chemical versatility and potential applications of such compounds in medicinal research (Shankerrao et al., 2013).

Electrophysiological Properties

Ethyl carbamate derivatives are also studied for their electrophysiological properties. For example, research on donor–acceptor type monomers, including ethyl carbamate derivatives, demonstrated significant electrochemical activity, suggesting potential applications in electronic and optoelectronic devices. These studies help in understanding the electronic properties of these compounds and their potential industrial applications (Hu et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, developing more efficient synthesis methods, and studying its reactivity under various conditions .

Properties

IUPAC Name

ethyl N-[2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-4-27-20(24)22-17-13-7-5-6-8-15(13)28-18(17)19(23)21-14-11-12(25-2)9-10-16(14)26-3/h5-11H,4H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIUNDFZWLWSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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